molecular formula C25H30ClN3O2S2 B2443863 8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 894925-93-0

8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2443863
CAS No.: 894925-93-0
M. Wt: 504.1
InChI Key: BYJFTTQYDBXEQD-UHFFFAOYSA-N
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Description

“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[45]deca-1,3-diene” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which often imparts interesting chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” likely involves multiple steps, including the formation of the spirocyclic core and the introduction of various substituents. Typical synthetic routes may include:

    Formation of the Spirocyclic Core: This step might involve cyclization reactions using appropriate precursors.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group would yield sulfoxides or sulfones.

Scientific Research Applications

“8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery or as a pharmacological agent.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Spiro Compounds: Other spirocyclic compounds with similar structures.

    Sulfonyl Compounds: Compounds containing sulfonyl groups.

    Chlorophenyl Compounds: Compounds with chlorophenyl substituents.

Uniqueness

The uniqueness of “8-(4-tert-butylbenzenesulfonyl)-2-(4-chlorophenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene” lies in its specific combination of functional groups and spirocyclic structure, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

8-(4-tert-butylphenyl)sulfonyl-2-(4-chlorophenyl)-3-ethylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30ClN3O2S2/c1-5-32-23-22(18-6-10-20(26)11-7-18)27-25(28-23)14-16-29(17-15-25)33(30,31)21-12-8-19(9-13-21)24(2,3)4/h6-13H,5,14-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJFTTQYDBXEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)N=C1C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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